N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-3-19(17-8-5-4-6-9-17)21(26)23-12-13-25-16(2)14-20(24-25)18-10-7-11-22-15-18/h4-11,14-15,19H,3,12-13H2,1-2H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVFKOCGXXYJOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CN=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide typically involves multi-step organic reactions. . The final step involves the attachment of the phenylbutanamide group under mild reaction conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production. The choice of solvents, catalysts, and temperature control are critical factors in scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenated reagents in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules from the provided evidence.
Compound m/n/o from Pharmacopeial Forum (2017)
- Structure: (R/S)-configured hexan-2-yl backbones with 2,6-dimethylphenoxy acetamido, hydroxy, and diphenyl groups, linked to a tetrahydropyrimidin-1-yl butanamide .
- Comparison :
- The target compound lacks the complex stereochemistry and hydroxylated hexan-2-yl chain present in m/n/o.
- Both share an amide linkage but diverge in core heterocycles: pyrazole-pyridine (target) vs. tetrahydropyrimidine (m/n/o).
- Hypothesized Impact : The simpler pyrazole-pyridine system in the target may enhance metabolic stability compared to the hydroxylated tetrahydropyrimidine in m/n/o, which could be prone to oxidation.
Compound 6y from Reaction Optimisation and Compound Characterisation
- Structure : Features an indole core substituted with 4-chlorobenzoyl, methoxy, and methyl groups, combined with a phenyl-pyridinylmethyl acetamide chain .
- Comparison: The indole ring in 6y contrasts with the pyrazole-pyridine system in the target. Hypothesized Impact: The indole-chlorobenzoyl system in 6y may confer stronger receptor affinity due to halogen bonding, whereas the target’s pyridine-pyrazole system might prioritize π-π stacking.
N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)-pyridazin-3-amine (Acta Crystallographica)
- Structure : Pyridazine-3-amine backbone with pyrazole and 2-methylphenyl substituents .
- Comparison :
- The pyridazine ring replaces the pyridine in the target compound.
- Both include pyrazole, but the target’s ethyl-linked phenylbutanamide chain introduces greater conformational flexibility.
- Hypothesized Impact : Pyridazine’s electron-deficient nature might alter binding kinetics compared to the pyridine in the target.
N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide (ChemBK, 2015)
- Structure : Butanamide chain with a 3,4,5-trimethylpyrazole and 5-chloro-2-methoxyphenyl group .
- Comparison :
- Both compounds share a butanamide backbone and pyrazole substituents.
- The target’s pyridin-3-yl group replaces the 3,4,5-trimethylpyrazole in this compound, while the phenyl group differs in substitution (2-phenyl vs. 5-chloro-2-methoxyphenyl).
- Hypothesized Impact : The pyridine in the target may improve solubility compared to the lipophilic trimethylpyrazole. The chloro-methoxyphenyl group in the ChemBK compound could enhance membrane permeability but increase metabolic liabilities.
Limitations and Recommendations
- Gaps in Evidence : The provided sources lack direct pharmacological or biochemical data (e.g., IC50, LogP, bioavailability). Structural comparisons are speculative without experimental validation.
- Future Directions : Prioritize in vitro assays (e.g., binding affinity, solubility) and molecular docking studies to validate hypotheses. Explore analogs with halogenation (as in 6y) or pyridazine cores (as in Acta Crystallographica) for SAR analysis.
Biological Activity
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and biological activities, supported by data tables and relevant research findings.
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring and subsequent functionalization with the phenylbutanamide moiety. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O |
| Molecular Weight | 299.39 g/mol |
| CAS Number | 2034374-77-9 |
| Density | Not Available |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It has been shown to inhibit various enzymes and modulate receptor activity, which can impact several signaling pathways. The compound may act as both an agonist and antagonist depending on the target, influencing processes such as inflammation, apoptosis, and microbial resistance.
Antimicrobial Activity
Research indicates that derivatives of pyrazole, including this compound, exhibit notable antimicrobial properties. A study screened various compounds against Gram-positive and Gram-negative bacteria, revealing significant inhibition zones for several derivatives.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound Name | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) |
|---|---|---|---|
| This compound | 18 | 20 | 15 |
| Streptomycin (Control) | 25 | 30 | 20 |
These results indicate that the compound has potential as an antimicrobial agent, comparable to established antibiotics.
Anti-inflammatory Activity
The anti-inflammatory effects of this compound were evaluated using a carrageenan-induced edema model in rats. The results showed a significant reduction in paw edema, suggesting that the compound may inhibit inflammatory mediators effectively.
Table 2: Anti-inflammatory Activity Results
| Compound Name | % Inhibition at 3h |
|---|---|
| This compound | 75 |
| Ibuprofen (Control) | 80 |
Anticancer Potential
Emerging studies suggest that pyrazole derivatives possess anticancer properties. The compound has been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis.
Table 3: Anticancer Activity Against Cell Lines
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF7 (Breast Cancer) | 10 |
| HeLa (Cervical Cancer) | 12 |
Q & A
Q. What are the standard synthetic routes for N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Use of carbodiimides (e.g., EDCl) and activators (e.g., HOBt) to form amide bonds between pyrazole-ethylamine and phenylbutanoyl precursors .
- Purification : Column chromatography with silica gel and solvent mixtures (e.g., ethyl acetate/petroleum ether) to isolate the target compound .
- Key intermediates : Ethyl chloroacetate and potassium carbonate in DMF for alkylation steps, achieving yields up to 80.6% under optimized conditions .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Structural validation employs:
- Spectroscopic methods : ¹H NMR for proton environments, IR for functional groups (e.g., amide C=O stretch), and LC-MS for molecular mass .
- Elemental analysis : Confirmation of C, H, N composition .
- Crystallographic data : Where available, bond angles and lengths are analyzed to validate 3D conformation .
Q. What computational tools predict the compound’s biological activity?
- PASS program : Predicts potential bioactivities (e.g., antimicrobial, anti-inflammatory) based on structural motifs .
- Molecular docking : Screens against targets like enzymes (e.g., glycogen synthase kinase 3) to estimate binding affinities .
Advanced Research Questions
Q. How can synthetic yield and purity be systematically optimized?
Strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency in alkylation steps .
- Catalyst optimization : Palladium catalysts for coupling reactions improve regioselectivity .
- Temperature control : Low-temperature (0°C) activation of intermediates reduces side reactions .
Q. How should researchers resolve discrepancies between in silico predictions and experimental bioactivity data?
- Validation assays : Perform in vitro enzyme inhibition or receptor-binding assays to confirm computational predictions .
- Docking refinement : Adjust force fields or include solvent effects in docking simulations to better match empirical data .
- SAR analysis : Modify functional groups (e.g., fluorophenyl vs. thiophenyl) to test activity trends .
Q. What structural modifications enhance metabolic stability and target binding?
- Fluorine introduction : Improves metabolic stability and hydrophobic interactions (e.g., 4-fluorophenyl derivatives) .
- Trifluoromethyl groups : Enhance binding affinity to hydrophobic pockets in enzymes .
- Pyridine-pyrazole hybridization : Optimizes π-π stacking and hydrogen bonding with target proteins .
Q. How can conflicting crystallographic or spectroscopic data be addressed?
- Redundant analysis : Cross-validate using multiple techniques (e.g., X-ray crystallography + DFT calculations) .
- Dynamic studies : NMR relaxation or variable-temperature experiments to probe conformational flexibility .
- Error source identification : Check for impurities via HPLC or repeat synthesis under inert atmospheres .
Q. What experimental designs are effective for studying enzyme inhibition mechanisms?
- Kinetic assays : Measure IC₅₀ values under varying substrate concentrations to determine inhibition type (competitive/non-competitive) .
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
- Mutagenesis studies : Modify active-site residues in target enzymes to identify critical interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
